REACTION_SMILES
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[F:3][C:4]([c:5]1[nH:6][c:7]2[cH:8][cH:9][c:10]([C:14]#[N:15])[cH:11][c:12]2[cH:13]1)([F:16])[F:17].[H-:1].[I:18][CH3:19].[Na+:2].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:20]>>[F:3][C:4]([c:5]1[n:6]([CH3:19])[c:7]2[cH:8][cH:9][c:10]([C:14]#[N:15])[cH:11][c:12]2[cH:13]1)([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]c(C(F)(F)F)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1c(C(F)(F)F)cc2cc(C#N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |